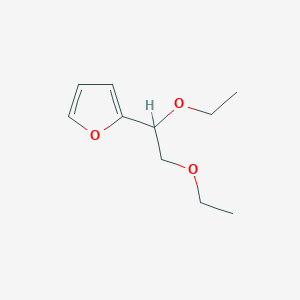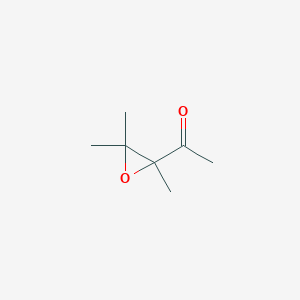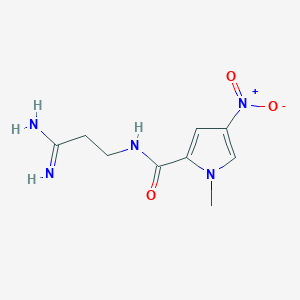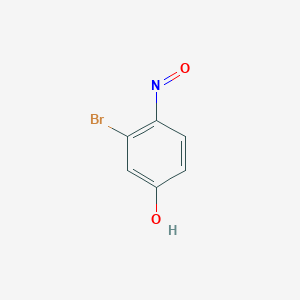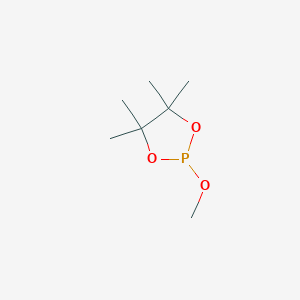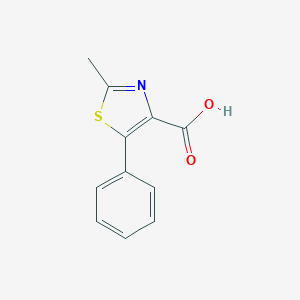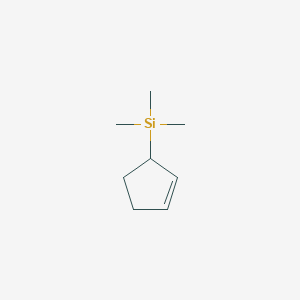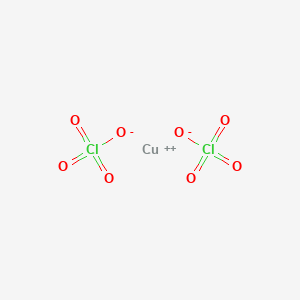![molecular formula C10H14 B082842 Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)- CAS No. 13234-21-4](/img/structure/B82842.png)
Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)- is a type of organic compound that is commonly known as alpha-pinene. This compound is found in many plants, including coniferous trees, and has a distinct pine-like odor. Alpha-pinene is widely used in the fragrance and flavor industries, but it also has several potential scientific research applications. In
Mecanismo De Acción
The exact mechanism of action of alpha-pinene is not fully understood, but it is believed to act on several molecular targets, including the cannabinoid receptors, the transient receptor potential (TRP) channels, and the gamma-aminobutyric acid (GABA) receptors. Alpha-pinene has also been shown to modulate the activity of several enzymes and transcription factors, which may contribute to its pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
Alpha-pinene has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to have antimicrobial and antioxidant properties, which may contribute to its use as a food preservative. Alpha-pinene has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using alpha-pinene in lab experiments is its low toxicity and high availability. It is also relatively inexpensive and easy to synthesize. However, one of the main limitations of using alpha-pinene is its volatility, which may make it difficult to control its concentration in experimental settings. Additionally, alpha-pinene may interact with other compounds in complex biological systems, which may complicate its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on alpha-pinene, including its use as a drug delivery agent, its potential therapeutic effects in the treatment of various diseases, and its use as a food preservative. Further studies are needed to fully understand the mechanism of action of alpha-pinene and its potential therapeutic effects. Additionally, more research is needed to explore the safety and efficacy of alpha-pinene in human clinical trials.
Métodos De Síntesis
Alpha-pinene can be synthesized through several methods, including the catalytic isomerization of beta-pinene, the reduction of limonene, and the hydrolysis of camphene. The most common method of synthesizing alpha-pinene is through the distillation of turpentine oil, which is a byproduct of the pulp and paper industry. Turpentine oil contains approximately 40% alpha-pinene, which can be isolated through fractional distillation.
Aplicaciones Científicas De Investigación
Alpha-pinene has several potential scientific research applications, including its use as an insecticide, a food preservative, and a drug delivery agent. Recent studies have also shown that alpha-pinene has anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
13234-21-4 |
|---|---|
Nombre del producto |
Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)- |
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
5-prop-1-en-2-ylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-7(2)10-6-8-3-4-9(10)5-8/h3-4,8-10H,1,5-6H2,2H3 |
Clave InChI |
DMGCMUYMJFRQSK-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2CC1C=C2 |
SMILES canónico |
CC(=C)C1CC2CC1C=C2 |
Sinónimos |
5-Isopropenylnorborn-2-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



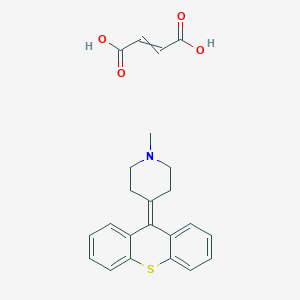
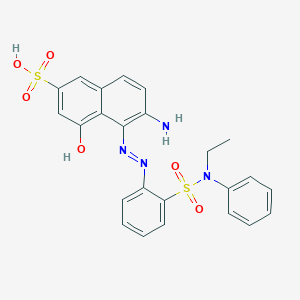
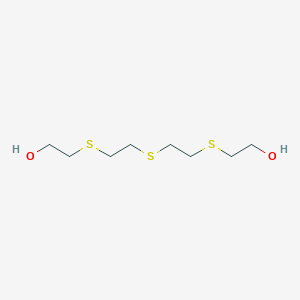
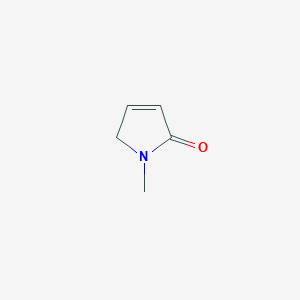
![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
